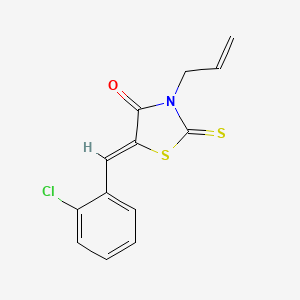
(5Z)-5-(2-chlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-chlorobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la famille des thiazolidinones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolidinone, un groupe chlorobenzylidène et un substituant prop-2-én-1-yl. Il a suscité un intérêt dans divers domaines de recherche en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de (5Z)-5-(2-chlorobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation de la 2-chlorobenzaldéhyde avec la 3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one dans des conditions basiques. La réaction est généralement effectuée en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié comme l’éthanol ou le méthanol. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement plus élevées jusqu’à la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la possibilité d’adapter la production du processus.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les doubles liaisons dans les groupes benzylidène et prop-2-én-1-yl, conduisant à la formation de dérivés saturés.
Substitution : Le groupe chlorobenzylidène peut participer à des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution dans des conditions basiques ou acides.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de la thiazolidinone saturés.
Substitution : Divers dérivés substitués de la thiazolidinone en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé s’est avéré prometteur en tant qu’agent antimicrobien et antifongique dans des études préliminaires.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent anti-inflammatoire et anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères et les revêtements.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
Applications De Recherche Scientifique
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de (5Z)-5-(2-chlorobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one n’est pas entièrement compris. Il est considéré qu’il interagit avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, par l’intermédiaire de son cycle thiazolidinone et de ses substituants. Le composé peut inhiber l’activité enzymatique ou moduler la fonction des récepteurs, conduisant aux effets biologiques observés.
Composés similaires :
- (5Z)-5-(2-bromobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-fluorobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-méthylbenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Comparaison : Comparé à ses analogues, (5Z)-5-(2-chlorobenzylidène)-3-(prop-2-én-1-yl)-2-thioxo-1,3-thiazolidin-4-one est unique en raison de la présence de l’atome de chlore dans le groupe benzylidène. Cet atome de chlore peut influencer la réactivité, l’activité biologique et les propriétés physicochimiques du composé. Par exemple, le caractère attracteur d’électrons du chlore peut améliorer la stabilité du composé et potentiellement augmenter sa puissance en tant qu’agent biologique.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidin-4-one: A structurally similar compound with a thiazolidine ring but lacking the chlorophenyl and prop-2-en-1-yl groups.
2-Chlorobenzaldehyde: Shares the chlorophenyl group but lacks the thiazolidine ring structure.
Prop-2-en-1-amine: Contains the prop-2-en-1-yl group but lacks the thiazolidine ring and chlorophenyl group
Uniqueness
The uniqueness of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chlorophenyl and prop-2-en-1-yl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H10ClNOS2 |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Clé InChI |
JLFXHSVZYUCRRR-FLIBITNWSA-N |
SMILES isomérique |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S |
SMILES canonique |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















